3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring, which also contains chlorine and fluorine substituents. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol typically involves the protection of the hydroxyl group of 4-chloro-2-fluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-chloro-2-fluorophenol+TBDMS-Cl+base→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyldimethylsilyl group in a more sustainable and scalable manner .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenol ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to regenerate the free phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Deprotected Phenol: Removal of the TBDMS group yields 4-chloro-2-fluorophenol.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is widely used to protect hydroxyl groups during multi-step synthetic procedures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require phenolic intermediates.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol primarily involves its role as a protecting group. The TBDMS group stabilizes the phenol by preventing unwanted reactions at the hydroxyl site. Upon deprotection, the phenol can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilanol
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol is unique due to the combination of the TBDMS protecting group with the chloro and fluoro substituents on the phenol ring. This combination provides specific reactivity patterns that are useful in targeted organic synthesis .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFO2Si/c1-12(2,3)17(4,5)16-11-8(13)6-7-9(15)10(11)14/h6-7,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPBCYPEZAJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.